![molecular formula C10H20N2 B12051126 (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B12051126.png)
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[331]nonane is a bicyclic organic compound that features a unique structure with two nitrogen atoms and three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane involves a tandem Mannich reaction. This method uses aromatic ketones, paraformaldehyde, and dimethylamine to form the bicyclic structure in a one-pot synthesis . The reaction conditions typically involve mild temperatures and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the tandem Mannich reaction for large-scale synthesis. This includes scaling up the reaction, ensuring consistent yields, and maintaining the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
科学研究应用
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used to study enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biochemical research.
相似化合物的比较
Similar Compounds
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with different substituents.
3-azabicyclo[3.3.1]nonane: This compound lacks the methyl groups present in (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of three methyl groups. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C10H20N2 |
|---|---|
分子量 |
168.28 g/mol |
IUPAC 名称 |
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C10H20N2/c1-9-4-10(2,6-11-5-9)8-12(3)7-9/h11H,4-8H2,1-3H3/t9-,10+ |
InChI 键 |
MABDHNXQYBSZCB-AOOOYVTPSA-N |
手性 SMILES |
C[C@@]12C[C@@](CNC1)(CN(C2)C)C |
规范 SMILES |
CC12CC(CNC1)(CN(C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


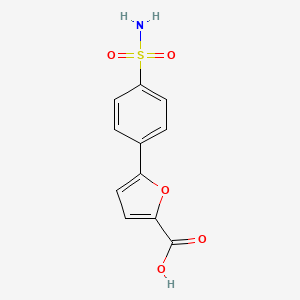

![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)
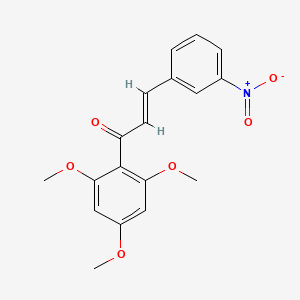
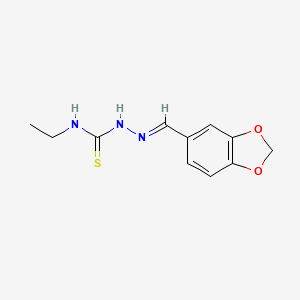
![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)
![8-Amino-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride, AldrichCPR](/img/structure/B12051071.png)
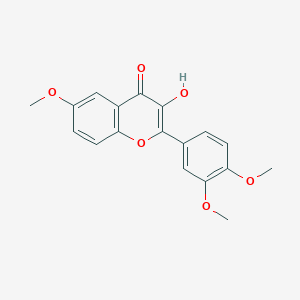
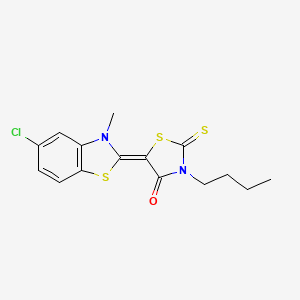

![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12051088.png)

![{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12051117.png)

